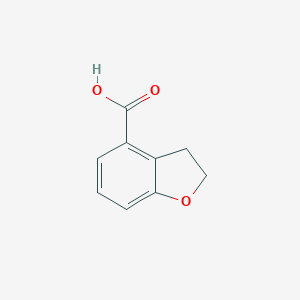

Acide 2,3-dihydrobenzofurane-4-carboxylique

Vue d'ensemble

Description

2,3-Dihydrobenzofuran-4-carboxylic acid (2,3-DHBCA) is an important organic compound that has been used for a variety of scientific applications. It is a derivative of benzofuran and belongs to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 178.19 g/mol. 2,3-DHBCA has been used as a starting material for the synthesis of various compounds, and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Activité anticancéreuse

Les composés benzofuraniques, y compris l'acide 2,3-dihydrobenzofurane-4-carboxylique, ont montré des activités anticancéreuses significatives . Par exemple, certains benzofuranes substitués ont démontré des effets inhibiteurs importants sur la croissance cellulaire dans divers types de cellules cancéreuses .

Activité antivirale

Les composés benzofuraniques ont été trouvés pour présenter de fortes activités antivirales . Un composé benzofuranique macrocyclique récemment découvert a montré une activité anti-virus de l'hépatite C et devrait être un médicament thérapeutique efficace pour la maladie de l'hépatite C .

Activité antibactérienne

Il a été rapporté que les dérivés du benzofurane possèdent des propriétés antibactériennes . L'activité antimicrobienne s'est avérée particulièrement forte lorsque le substituant sur la position 4 du benzofurane contenait des halogènes ou des groupes hydroxyle .

Activité antioxydante

Les composés benzofuraniques sont connus pour leurs activités antioxydantes . Ces composés peuvent aider à protéger le corps des dommages causés par des molécules nocives appelées radicaux libres.

Synthèse de composés oxazolidiniques

L'this compound est utilisé pour la préparation de composés oxazolidiniques, qui sont connus comme des antagonistes des récepteurs de l'orexine . Ces composés ont des applications potentielles dans le traitement des troubles du sommeil.

Développement de nouveaux composés à structure squelettique

Le benzofurane et ses dérivés, y compris l'this compound, ont été utilisés dans le développement de nouveaux composés à structure squelettique . Ces composés ont été utilisés comme agents anticancéreux.

Construction de dérivés benzofuraniques complexes

L'this compound peut être utilisé dans la construction de dérivés benzofuraniques complexes

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Orientations Futures

Analyse Biochimique

Cellular Effects

It is known that benzofuran compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDSHBWEGSCEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596267 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209256-40-6 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

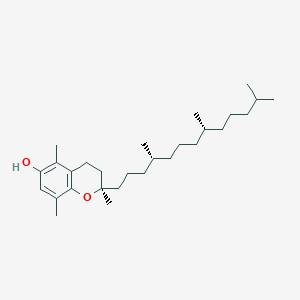

Feasible Synthetic Routes

Q & A

Q1: How is 2,3-Dihydrobenzofuran-4-carboxylic acid (echinolactone) formed from Echinochrome A?

A1: Echinolactone is not a direct product of Echinochrome A degradation. Instead, it forms from the dehydration of 4-ethyl-3,5,6-trihydroxy-2-oxalobenzoic acid (compound 7 in the study), which is one of the primary oxidation products of Echinochrome A when exposed to air-equilibrated aqueous solutions. [] The study further elucidated the structure of echinolactone, confirming its formation from compound 7. []

Q2: What is known about the structural characterization of echinolactone?

A2: The research utilized X-ray crystallography to determine the structure of echinolactone. [] While the study does not explicitly provide the molecular formula, weight, or detailed spectroscopic data, it does highlight that two crystal forms of echinolactone were obtained during the analysis. [] This suggests that further investigation into the specific spectroscopic properties of each crystal form might be of interest.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)